Cycloheptylmethyl methanesulfonate

Description

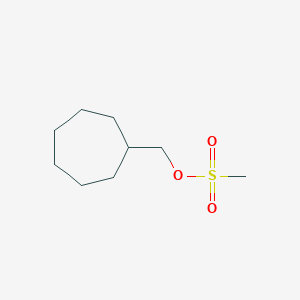

Cycloheptylmethyl methanesulfonate is a sulfonate ester characterized by a cycloheptylmethyl group attached to a methanesulfonate moiety. Sulfonate esters are typically synthesized via reactions between methanesulfonyl chloride (MsCl) and alcohols, as seen in related procedures (e.g., preparation of Methanesulfinyl chloride in ).

Propriétés

IUPAC Name |

cycloheptylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3S/c1-13(10,11)12-8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBZAZOOOJEDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cycloheptylmethyl methanesulfonate can be synthesized through the reaction of cycloheptanemethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as a sulfonating agent to introduce the methanesulfonate group onto the cycloheptanemethanol molecule. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Cycloheptylmethyl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as halides, amines, or thiols.

Oxidation and Reduction Reactions:

Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, especially when heated or treated with strong bases.

Common reagents used in these reactions include sodium or potassium hydroxide for elimination reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Cycloheptylmethyl methanesulfonate has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of cycloheptylmethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions with various biological molecules, leading to the formation of covalent bonds with nucleophilic sites on DNA, proteins, and other cellular components . This alkylation can result in the disruption of normal cellular processes, making it useful in studying the effects of DNA damage and in developing anticancer drugs.

Comparaison Avec Des Composés Similaires

Cyclohexane-1,2-diyldimethanediyl Dimethanesulfonate (CAS 66347-68-0)

Structural Differences: This compound features a cyclohexane ring with two methanesulfonate groups attached via methylene bridges, differing from the single cycloheptylmethyl group in the target compound. The bicyclic structure enhances rigidity and may reduce solubility in nonpolar solvents. Reactivity: The dual sulfonate groups increase electrophilicity, making it a potent alkylating agent. Cycloheptylmethyl methanesulfonate, with a single reactive site, may exhibit milder alkylation properties. Applications: Used in organic synthesis and crosslinking reactions due to its bifunctional nature, whereas the monofunctional cycloheptyl derivative might serve in controlled alkylation processes .

Cyclohexyl Methyl Methylphosphonate (CAS 7040-52-0)

Functional Group Contrast : Replacing the sulfonate with a phosphonate group significantly alters acidity (phosphonates are more acidic) and metal-chelating ability.

Applications : Phosphonates are widely used as flame retardants, corrosion inhibitors, or pesticide intermediates (e.g., Schedule 2B04 in ). Sulfonate esters like this compound are more commonly employed in alkylation or as intermediates in pharmaceuticals.

Toxicity : Phosphonates generally exhibit lower acute toxicity compared to sulfonate esters, which are often mutagenic (e.g., Ethyl Methanesulfonate in ) .

Comparison with Functional Group Analogs

Ethyl Methanesulfonate (EMS)

Structure-Activity Relationship: EMS (ethyl ester) is a well-documented mutagen and carcinogen due to its ability to alkylate DNA. Applications: EMS is used in genetic research for inducing mutations, whereas bulkier analogs like this compound might find niche roles in specialized organic synthesis .

Lead Methanesulfonate

Counterion Effects : As a lead salt, this compound is highly toxic, causing respiratory and neurological damage (). This compound, being an organic ester, avoids heavy metal toxicity but retains sulfonate ester reactivity.

Stability : Lead salts decompose into hazardous oxides under heat, while organic sulfonates may hydrolyze to less toxic sulfonic acids .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS RN | Molecular Formula | Functional Group | Toxicity Profile | Applications |

|---|---|---|---|---|---|

| This compound | Not Provided | C₉H₁₈O₃S | Sulfonate ester | Limited data (inferred lower mutagenicity) | Organic synthesis, alkylation |

| Cyclohexane-1,2-diyldimethanesulfonate | 66347-68-0 | C₁₂H₂₂O₆S₂ | Bis-sulfonate ester | High reactivity, alkylating agent | Crosslinking, polymer chemistry |

| Ethyl Methanesulfonate | 62-50-0 | C₃H₈O₃S | Sulfonate ester | Carcinogen, mutagen, teratogen | Genetic research, mutagenesis |

| Lead Methanesulfonate | Not Provided | C₂H₆O₆PbS₂ | Metal sulfonate | Neurotoxic, corrosive | Electroplating, niche industrial uses |

| Cyclohexyl Methyl Methylphosphonate | 7040-52-0 | C₈H₁₇O₃P | Phosphonate ester | Moderate toxicity | Flame retardants, pesticides |

Research Findings and Trends

- Toxicity : Structural modifications, such as cycloheptyl substitution, likely reduce absorption rates and metabolic activation, aligning with trends observed in phosphonate vs. sulfonate comparisons .

- Industrial Use : Metal sulfonates (e.g., lead salts) are declining due to regulatory pressures, favoring organic esters for specialized applications .

Activité Biologique

Cycloheptylmethyl methanesulfonate (CHMMS) is a methanesulfonate ester that has garnered attention due to its potential biological activities, particularly as an alkylating agent. This article reviews the biological activity of CHMMS, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C₈H₁₈O₃S

- Molecular Weight : 194.30 g/mol

- Solubility : CHMMS is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO), which facilitates its interaction with biological systems.

CHMMS acts primarily as an alkylating agent, which means it can transfer alkyl groups to nucleophilic sites in biomolecules, particularly DNA. This alkylation can lead to various cellular responses, including:

- DNA Damage : CHMMS induces DNA strand breaks and mutations by modifying nucleobases, leading to potential carcinogenic effects.

- Cell Cycle Disruption : The compound can interfere with normal cell cycle progression, resulting in cell cycle arrest or apoptosis.

- Mutagenicity : Studies have shown that CHMMS can induce mutations in various cell lines, including human lymphoblasts and rodent models.

Biological Activity Overview

The biological activity of CHMMS can be summarized through various studies and findings:

| Study Type | Findings |

|---|---|

| In Vitro Studies | Induction of DNA strand breaks in human lymphocytes and mutations at the hprt locus in lymphoblasts. |

| In Vivo Studies | Increased incidence of tumors in rodent models following exposure to CHMMS. |

| Cellular Effects | Induction of sister chromatid exchanges and micronuclei formation in treated cells. |

Case Studies

-

Mutagenicity Testing :

- A study demonstrated that CHMMS caused significant increases in gene mutations at the hprt locus in Chinese hamster ovary cells, indicating its mutagenic potential.

- Another study reported that CHMMS induced unscheduled DNA synthesis in rat hepatocytes, suggesting its ability to elicit DNA repair mechanisms following damage.

-

Carcinogenicity Assessment :

- In rodent models, subcutaneous injection of CHMMS resulted in the development of various tumors, including squamous-cell carcinoma and lymphoma.

- Long-term exposure studies indicated a higher incidence of nasal tumors in rats subjected to inhalation of CHMMS.

-

Cellular Transformation Studies :

- Research involving Syrian hamster ovary cells showed that CHMMS could induce morphological changes indicative of cellular transformation when combined with viral enhancement.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of CHMMS:

- DNA Interaction : CHMMS preferentially alkylates guanine residues in DNA, leading to mutagenic lesions that can mispair during replication.

- Cellular Response : The compound activates cellular stress responses, including upregulation of repair pathways and apoptosis signaling.

- Dose-Response Relationship : The mutagenic effects of CHMMS exhibit a clear dose-response relationship, with higher concentrations leading to increased DNA damage and mutation rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.